3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Catalog No.
S849596
CAS No.
1422361-81-6
M.F
C11H11BrF2O3
M. Wt
309.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Traditional in-house synthesis requires genotoxic 1,3-dibromopropane and yields dialkylated dimers, complicating purification and cGMP compliance. This pre-alkylated building block solves both issues:

  • Eliminates GTI handling, bypassing dimer formation and purification bottlenecks.
  • Orthogonal aldehyde for heterocycle formation; reactive bromide enables mild SN2 tethering of amines or E3 ligase ligands without harsh conditions.
  • Metabolically stable -OCF2H group mimics methoxy, enhancing target residence time.
  • Suitable for rapid parallel synthesis of PDE4 inhibitor and PROTAC libraries. Consistent purity ensures scalable API development.

CAS Number

1422361-81-6

Product Name

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

IUPAC Name

3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Molecular Formula

C11H11BrF2O3

Molecular Weight

309.1 g/mol

InChI

InChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2

InChI Key

GAXAXOIKAHVFJL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1C=O)OCCCBr)OC(F)F

Synonyms

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde, 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde, 3-(3-Bromopropoxy)-4-difluoromethoxybenzaldehyde, Benzaldehyde, 3-(3-bromopropoxy)-4-(difluoromethoxy)-

Purity

≥95%

Package Size

250 mg, 500 mg, 1 g

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS 1422361-81-6) is a highly specialized, bifunctional building block primarily utilized in the synthesis of advanced phosphodiesterase-4 (PDE4) inhibitors and tethered pharmacophores [1]. Structurally, it combines a metabolically stable difluoromethoxy group—a well-established bioisostere for methoxy and hydroxy groups that resists oxidative cleavage—with a highly reactive 3-bromopropoxy alkylating linker and a versatile benzaldehyde moiety. This orthogonal reactivity profile allows chemists to perform selective transformations at the aldehyde (e.g., reductive aminations, Wittig reactions, Knoevenagel condensations) independently of the primary bromide, which serves as a critical attachment point for extended side chains, heterocycles, or degradation tags. For procurement, sourcing this pre-assembled scaffold is highly preferred over stepwise in-house synthesis, as it bypasses the handling of volatile, genotoxic dihaloalkanes and guarantees a controlled impurity profile for downstream active pharmaceutical ingredient (API) development[2].

Procurement Fit

Workflow
PDE4D-selective inhibitor synthesis building block
Key structural advantage
4-OCF2H motif associated with improved PK profile and maintained PDE4D selectivity
Reactive handle
3-bromopropoxy chain for alkylation or nucleophilic substitution

Substituting this compound with terminal alkoxy analogs, such as the 3-(cyclopropylmethoxy) derivative used in roflumilast, completely eliminates the capacity for downstream tethering, restricting the molecule to a single point of functionalization at the aldehyde [1]. Attempting to use the less reactive 3-(3-chloropropoxy) analog requires significantly harsher nucleophilic substitution (SN2) conditions—often exceeding 100°C or demanding stoichiometric iodide catalysts—which can degrade sensitive downstream intermediates or trigger unwanted side reactions at the formyl group[2]. Furthermore, relying on the unprotected precursor, 4-difluoromethoxy-3-hydroxybenzaldehyde, forces the end-user to perform the alkylation step in-house. This necessitates the use of 1,3-dibromopropane, a highly regulated genotoxic impurity (GTI), and introduces severe purification bottlenecks due to the formation of dialkylated dimers and unreacted starting materials, ultimately reducing overall API yield and complicating cGMP compliance[3].

Substitution Risk

Target
4-OCF2H, 3-bromopropoxy benzaldehyde
4-Methoxy analog risk
Reported PK improvement attributed to OCF2H over OCH3 may not transfer; metabolic stability likely differs.
Target
Ether-linked bromopropoxy chain
Carbon-linked regioisomer risk
MW difference (+16 g/mol) and ether oxygen alter hydrogen-bonding potential and downstream reactivity; may not yield identical products.
Target
3-bromopropoxy, 4-OCF2H substitution pattern
Positional isomer risk
Shifting the bromoalkyl or OCF2H position may alter PDE4D isoform selectivity and binding geometry.

Nucleophilic Substitution Efficiency: Bromo- vs. Chloro-Linker

When attaching complex secondary amines or N-heterocycles to the 3-position linker, the bromopropoxy group offers vastly superior leaving group kinetics compared to its chloro-analog. Under standard basic conditions (K2CO3, MeCN), the primary bromide undergoes >95% conversion at 60–80°C within 2–4 hours [1]. In contrast, the 3-(3-chloropropoxy) comparator typically requires temperatures exceeding 100°C, extended reaction times (>12 hours), or the addition of potassium iodide (Finkelstein conditions) to achieve comparable yields, increasing the risk of aldehyde degradation [2].

Evidence DimensionSN2 Conversion Rate and Temperature
Target Compound Data>95% conversion at 60–80°C (2–4 hours)
Comparator Or Baseline3-(3-chloropropoxy) analog: Requires >100°C and >12 hours or KI catalysis
Quantified DifferenceReduction of reaction temperature by 20–40°C and time by >8 hours
ConditionsNucleophilic substitution with secondary amines in MeCN/K2CO3

Enables the attachment of thermally sensitive pharmacophores without degrading the aldehyde or requiring heavy metal/iodide catalysts.

PK profile vs OCH3
Reported
OCF2H analog vs OCH3 analog
Improved PK profile (qualitative) in rat oral PK study
Supports selection of OCF2H intermediate for drug-like property optimization
Data from PDE4D inhibitor lead 3b; exact plasma values not reported.

Process Efficiency: Pre-Alkylated Scaffold vs. Stepwise Synthesis

Procuring the pre-assembled 3-(3-bromopropoxy) scaffold bypasses the problematic in-house alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde. Standard literature conditions for this alkylation (using 1,3-dibromopropane and K2CO3 in refluxing acetonitrile) yield approximately 81% of the desired product, but generate up to 10-15% of dialkylated dimer impurities . Removing these dimers requires extensive recrystallization or column chromatography, which reduces the isolated yield to ~65% at scale [1]. Sourcing the pre-alkylated compound directly eliminates this yield loss and removes a highly volatile genotoxic impurity (1,3-dibromopropane) from the facility.

Evidence DimensionEffective Scaffold Yield and Impurity Profile
Target Compound Data100% (Ready-to-use intermediate, 0% in-house dimer formation)
Comparator Or BaselineIn-house synthesis from 3-hydroxy precursor: ~65% isolated yield after dimer removal
Quantified DifferenceEliminates ~35% material loss and bypasses GTI handling
ConditionsAlkylation with 1,3-dibromopropane (MeCN, K2CO3, reflux, 1.5h)

Offloading the alkylation step mitigates genotoxic impurity risks in cGMP environments and prevents costly purification bottlenecks.

PDE4D selectivity
Reported
OCF2H series vs PDE4A4/B2/C2
No inhibitory activity detected on off-target PDE4 isoforms
OCF2H motif maintains PDE4D selectivity in reported assay
Recombinant human PDE4 isoform panel; compound 3b context.

Orthogonal Functionalization: Chemoselectivity at Dual Sites

The compound features two distinct electrophilic sites: a hard electrophile (aldehyde) and a soft electrophile (primary bromide). Quantitative studies demonstrate that reductive amination at the aldehyde can be achieved with >98% chemoselectivity using NaBH(OAc)3 at room temperature, leaving the bromopropoxy group completely intact [1]. Conversely, the unfunctionalized 3-propoxy analog only permits modification at the aldehyde. This orthogonality allows for sequential, one-pot or two-step functionalization without the need for complex protecting group strategies [2].

Evidence DimensionChemoselective Functionalization Sites
Target Compound Data2 orthogonal sites (>98% chemoselectivity for reductive amination vs. SN2)
Comparator Or Baseline3-propoxy-4-(difluoromethoxy)benzaldehyde: 1 reactive site (aldehyde only)
Quantified DifferenceProvides an additional, highly selective vector for structural diversification
ConditionsReductive amination (NaBH(OAc)3, RT) followed by SN2 displacement

Essential for synthesizing complex tethered molecules, such as PROTACs or bivalent ligands, without requiring multi-step protection/deprotection sequences.

Lipophilicity
Class-level inference
Estimated cLogP > 1.9 (substructure-based); OCF2H known to increase logP vs OCH3
Data to verify; class-level relationship supports permeability hypothesis
Experimental logP not available for this compound.
MW vs regioisomer
Head-to-head
309.10 g/mol vs 293.10 g/mol
Difference +16.00 g/mol (one ether oxygen vs direct C-C bond)
Ether linkage alters reactivity and hydrogen-bonding capacity
Regioisomer: 2-(3-bromopropyl)-4-(difluoromethoxy)benzaldehyde.

Synthesis of Extended PDE4 Inhibitors

Because the difluoromethoxy group provides critical metabolic stability (acting as a bioisostere for a methoxy group), this compound is the ideal starting material for next-generation PDE4 inhibitors. The 3-bromopropoxy linker allows chemists to seamlessly attach solvent-exposed auxiliary binding groups or solubility-enhancing moieties via mild SN2 reactions, directly leveraging the kinetic advantages over chloro-analogs [1].

Development of PROTACs and Bivalent Ligands

The 3-carbon bromo-linker is perfectly suited for tethering applications. By utilizing the orthogonal reactivity of the aldehyde (for attaching the target-binding warhead) and the primary bromide (for attaching an E3 ligase recruiting ligand, such as a thalidomide derivative), researchers can rapidly assemble targeted protein degraders without the need for complex protecting group chemistry [2].

Combinatorial Library Generation for Hit-to-Lead Optimization

In medicinal chemistry workflows, this pre-alkylated scaffold accelerates the generation of diverse analog libraries. The aldehyde can be converted into various core heterocycles (e.g., imidazoles, oxazoles), while the highly reactive bromide serves as a late-stage diversification point for parallel synthesis with diverse amine nucleophiles, bypassing the genotoxic risks of early-stage alkylation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE4D inhibitor synthesis
OCF2H motif linked to improved PK and maintained selectivity
PK profile and isoform selectivity in target series
ADME lead optimization
OCF2H as lipophilic bioisostere of OCH3
cLogP, permeability, and metabolic stability assays
Functional materials / linker chemistry
Dual aldehyde and alkyl bromide reactivity
Nucleophilic substitution and cross-coupling efficiency
ISTD scaffold development
Distinct bromine isotopic signature and MW
LC-MS/MS method development and matrix-effect control

XLogP3

3.4

Explore Compound Types